

Application Notes and Protocols for Studying MCL1-Dependent Cancers Using S63845

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the selective MCL1 inhibitor, **S63845**, in the investigation of MCL1-dependent cancers. This document outlines the mechanism of action of **S63845**, summarizes its efficacy across various cancer models, and provides detailed protocols for key in vitro and in vivo experiments.

Introduction to S63845

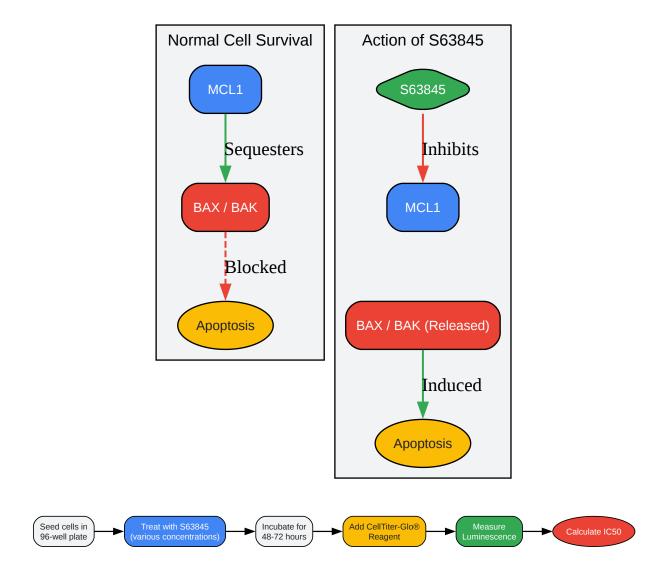
S63845 is a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1).[1][2] MCL1 is a member of the B-cell lymphoma 2 (BCL-2) family of proteins and is a critical regulator of the intrinsic apoptotic pathway.[1] Overexpression of MCL1 is a common feature in a multitude of human cancers, contributing to tumor initiation, progression, and resistance to therapies. **S63845** binds with high affinity to the BH3-binding groove of MCL1, preventing it from sequestering pro-apoptotic proteins like BAK and BAX.[1] This leads to the activation of the mitochondrial apoptotic pathway, resulting in cancer cell death.[1]

Mechanism of Action

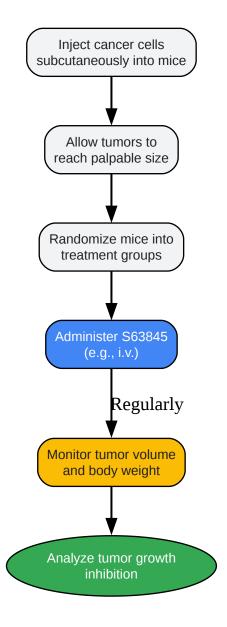
S63845 acts as a BH3 mimetic, specifically targeting the BH3-binding groove of MCL1.[1] By occupying this groove, **S63845** displaces pro-apoptotic proteins, such as BIM, BAK, and BAX, that are normally sequestered by MCL1. The release of these pro-apoptotic effectors leads to



mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[1]







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References

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